3-methyl-1,5-dioxacyclopentadecane-6,15-dione

Description

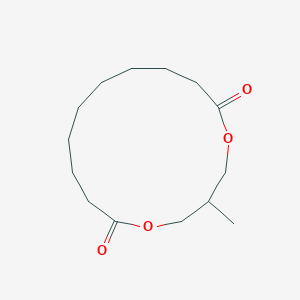

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,5-dioxacyclopentadecane-6,15-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-12-10-17-13(15)8-6-4-2-3-5-7-9-14(16)18-11-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGYIFXLVIGMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)CCCCCCCCC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386332 | |

| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91045-21-5 | |

| Record name | 1,5-Dioxacyclopentadecane-6,15-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1,5 Dioxacyclopentadecane 6,15 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 3-methyl-1,5-dioxacyclopentadecane-6,15-dione.

The ¹H NMR spectrum is expected to provide information on the chemical environment of all protons in the molecule. Key resonances would include the methyl group protons, the methine proton at the C3 position, and the various methylene (B1212753) protons of the macrocyclic ring. The chemical shifts (δ) of protons adjacent to the ester functionalities (C6=O and C15=O) and the ether linkages (C1-O and C5-O) would appear at lower fields (downfield) due to the deshielding effect of the electronegative oxygen atoms.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbons of the two ester groups (C6 and C15) are expected to resonate at the lowest field (typically 170-180 ppm). The carbon of the methyl group would appear at a much higher field (upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar functional groups and may vary in an actual experimental spectrum.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-3 | ~1.0 - 1.2 (doublet) | ~15 - 25 |

| H-3 | ~2.5 - 2.8 (multiplet) | ~35 - 45 |

| CH₂ adjacent to C=O | ~2.2 - 2.5 (multiplet) | ~30 - 40 |

| CH₂ adjacent to O | ~3.5 - 4.2 (multiplet) | ~60 - 70 |

| Other ring CH₂ | ~1.2 - 1.8 (multiplet) | ~20 - 35 |

| C=O (C6, C15) | - | ~170 - 180 |

To assemble the complete molecular structure, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the carbon backbone of the macrocycle and the side chain. For instance, the correlation between the methyl protons and the H-3 proton would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment is crucial for connecting molecular fragments separated by two or three bonds. It would confirm the positions of the ester groups by showing correlations from protons on adjacent carbons to the carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY data would be instrumental in determining the three-dimensional conformation of the macrocyclic ring in solution and the relative stereochemistry of the methyl group at the C3 position.

X-ray Crystallography for Solid-State Conformation and Absolute Configuration Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would yield precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, if the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the C3 position. This would provide an unambiguous assignment of the R or S configuration. The solid-state structure can then be compared with the solution-state conformation derived from NMR studies to understand the conformational dynamics of the macrocycle.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for determining the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, the exact molecular formula can be confirmed. For this compound (C₁₄H₂₄O₄), the expected exact mass would be calculated and compared to the experimental value.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the ester groups, typically appearing in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be seen around 2850-3000 cm⁻¹.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 |

| C=O (ester) | Stretching | 1730 - 1750 |

| C-O (ester/ether) | Stretching | 1000 - 1300 |

Conformational Analysis and Molecular Modeling of 3 Methyl 1,5 Dioxacyclopentadecane 6,15 Dione

Computational Chemistry Approaches for Conformational Space Exploration

The conformational flexibility of macrocycles like 3-methyl-1,5-dioxacyclopentadecane-6,15-dione necessitates the use of sophisticated computational methods to map their potential energy surfaces. These approaches provide insights into the molecule's dynamic behavior and the relative energies of its various conformations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules over time. By simulating the atomic motions of the macrocycle, MD can reveal the transitions between different conformational states and identify the most populated geometries. For a molecule like this compound, MD simulations can elucidate the dynamic equilibrium between various ring conformations, providing a picture of its behavior in different environments. scielo.br The trajectories generated from these simulations can be analyzed to understand the flexibility of the macrocyclic ring and the influence of the methyl group on its dynamic properties.

Quantum Mechanics Calculations for Electronic Structure and Energetics

To obtain a more accurate description of the electronic structure and energetics of the different conformations of this compound, quantum mechanics (QM) calculations are employed. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide precise information on the relative energies of conformers, transition state structures, and the nature of intramolecular interactions. researchgate.net These calculations are crucial for understanding the electronic effects that govern the conformational preferences of the molecule.

| Computational Method | Application to this compound |

| Molecular Dynamics (MD) | Exploration of conformational space and dynamic behavior. |

| Density Functional Theory (DFT) | Calculation of relative conformer energies and electronic properties. |

| Ab initio methods | High-accuracy energy calculations and investigation of intramolecular interactions. |

Influence of the Methyl Substituent on Macrocyclic Conformation

The introduction of a methyl group at the 3-position is expected to have a significant impact on the conformational landscape of the macrocycle. This substituent can introduce steric hindrance, which may destabilize certain conformations and favor others where the methyl group occupies a pseudo-equatorial position to minimize transannular interactions. nih.gov The methyl group can also subtly alter the electronic properties of the ring, which in turn can influence its reactivity and interactions with other molecules. The conformational preferences of substituted macrocycles are often a result of a delicate balance between these steric and electronic effects. nih.gov

Solvent Effects on Conformation and Reactivity

The conformation of this compound is highly dependent on its environment. In polar solvents, the molecule may adopt more extended conformations to maximize solvation of the polar ester groups. acs.orgscielo.br Conversely, in nonpolar solvents, more compact conformations that favor intramolecular interactions may be preferred. acs.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the conformational equilibrium. nih.govnih.gov These solvent effects can also have a profound impact on the reactivity of the macrocycle, as the accessibility of the ester groups to reagents will be conformation-dependent.

| Solvent Polarity | Predicted Conformational Preference |

| Polar (e.g., water, methanol) | More open and extended conformations to facilitate solvation of ester groups. acs.org |

| Nonpolar (e.g., chloroform, hexane) | More compact conformations with increased intramolecular interactions. acs.org |

Investigation of Biological Activities and Mechanistic Studies Non Human

Evaluation of Antimicrobial Properties

Comprehensive studies detailing the antimicrobial properties of 3-methyl-1,5-dioxacyclopentadecane-6,15-dione are not presently available.

Antifungal Activity Assessment

No specific data on the antifungal activity of this compound has been found in the current body of scientific literature.

Antibacterial Activity Assessment

Similarly, there is a lack of specific research evaluating the antibacterial efficacy of this compound against various bacterial strains.

Insecticidal and Antiparasitic Efficacy Studies

Targeted research on the insecticidal and antiparasitic effects of this compound has not been identified in available scientific publications.

Interactions with Model Biological Membranes and Membrane Permeability Studies

Specific studies focusing on the interaction of this compound with model biological membranes and its permeability characteristics are not documented in the current literature.

Mechanistic Insights into Cytotoxicity (e.g., Pore Formation)

Due to the absence of studies on its interaction with biological membranes, there is no available information on the mechanistic insights into the cytotoxicity of this compound, such as its potential for pore formation.

Modulation of Enzymatic Pathways (Excluding Human Therapeutic Targets)

There is currently no available research that investigates the modulatory effects of this compound on enzymatic pathways in non-human biological systems.

General Bioactivity Screening in Model Organisms (Non-Clinical)

No data is available in the public domain regarding the general bioactivity screening of this compound in any non-clinical model organisms.

Structure Activity Relationships Sar and Derivative Synthesis

Design and Synthesis of Analogues and Derivatives of 3-methyl-1,5-dioxacyclopentadecane-6,15-dione

The synthesis of analogues and derivatives of this compound can be approached through various chemoenzymatic strategies, which offer efficient and stereoselective routes to macrocyclization. beilstein-journals.org Late-stage functionalization of a pre-formed macrocyclic scaffold is another powerful technique to create a library of diverse compounds.

The methyl group at the 3-position of the macrocycle serves as a primary point for modification to probe its influence on activity and physical properties. Altering the size, polarity, and electronic nature of this substituent can provide valuable insights into the steric and electronic requirements for optimal function.

For instance, replacing the methyl group with larger alkyl chains (e.g., ethyl, propyl) could enhance lipophilicity, potentially improving membrane permeability. Conversely, introducing polar functional groups (e.g., hydroxyl, amino) could increase water solubility and introduce new hydrogen bonding capabilities, which may be crucial for interaction with biological targets. The synthesis of such derivatives could be achieved by starting with appropriately substituted diol precursors before macrocyclization.

Table 1: Hypothetical Modifications at the Methyl Group and Their Predicted Impact

| Modification at C3 | Predicted Change in Property | Rationale |

| Ethyl or larger alkyl groups | Increased lipophilicity | Larger nonpolar groups increase the hydrophobic character of the molecule. |

| Hydroxyl or Amino groups | Increased hydrophilicity, potential for new hydrogen bonds | Introduction of polar functional groups enhances water solubility and interaction with polar targets. |

| Phenyl or other aryl groups | Increased rigidity, potential for π-π stacking interactions | Aromatic rings introduce conformational constraints and can engage in specific non-covalent interactions. |

| Halogens (F, Cl, Br) | Altered electronic properties and lipophilicity | Halogens can modify the local electronic environment and increase membrane permeability. |

The two ester bonds within the macrocycle are critical functional groups that influence its chemical stability, conformation, and potential for hydrolysis. Replacing one or both ester linkages with more stable amide bonds would result in macrocyclic lactams. This modification would significantly alter the hydrogen bonding capacity and conformational flexibility of the ring, likely leading to different biological and chemical profiles. Thioester linkages could also be explored, which would alter the electronic character and reactivity of the carbonyl groups. The significance of the diester linker has been explored in various in vivo experiments. nih.gov

The 15-membered ring of this compound provides a specific conformational landscape. Expanding or contracting the ring size by adding or removing methylene (B1212753) units in the backbone would directly impact this conformation and, consequently, its ability to bind to a target. Ring contraction could lead to a more rigid structure, while ring expansion might increase flexibility.

Furthermore, the introduction of other heteroatoms, such as nitrogen or sulfur, into the macrocyclic backbone in place of the oxygen atoms (other than the ester oxygens) could create novel scaffolds with altered polarity, hydrogen bonding potential, and coordination properties.

In Silico Structure-Activity Relationship Prediction and Molecular Docking Studies

In the absence of extensive experimental data, in silico methods provide a powerful tool for predicting the biological activities and physicochemical properties of this compound and its derivatives. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical correlation between the chemical structures of a series of analogues and their predicted biological effects. nih.gov

Molecular docking simulations can be employed to predict the binding orientation and affinity of the macrocycle and its derivatives within the active site of a specific biological target. nih.gov These computational studies can help to prioritize the synthesis of compounds with the highest predicted activity and provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. For newly synthesized esters, in silico analysis can provide promising results regarding their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). bas.bg

Table 2: Key Parameters in In Silico Studies of this compound Analogues

| In Silico Method | Parameter Investigated | Potential Insights |

| QSAR | Molecular descriptors (e.g., logP, molecular weight, polar surface area) | Prediction of biological activity and drug-likeness. |

| Molecular Docking | Binding energy, interaction with active site residues | Identification of potential biological targets and key binding interactions. |

| Molecular Dynamics | Conformational flexibility, stability of ligand-protein complex | Understanding the dynamic behavior of the macrocycle upon binding. |

Experimental Correlation of Structural Modifications with Biological and Chemical Properties

Ultimately, the predictions from SAR and in silico studies must be validated through experimental testing. A library of synthesized analogues of this compound would be subjected to a panel of biological assays to determine their activity. For example, if the target is an enzyme, IC50 values would be determined to quantify their inhibitory potency.

Chemical properties, such as solubility, stability to hydrolysis, and lipophilicity (logP), would also be experimentally measured. This data would then be correlated with the structural modifications to build a comprehensive understanding of the SAR. For instance, a plot of log(1/IC50) against logP could reveal the influence of lipophilicity on biological activity.

Stereochemical Influences on Activity Profiles

Chirality plays a crucial role in the biological activity of many molecules, as stereoisomers can exhibit significantly different interactions with chiral biological targets like proteins and nucleic acids. nih.govresearchgate.netnih.gov The methyl group at the 3-position of this compound introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers.

It is highly probable that these enantiomers will display different biological activities. One enantiomer may bind with high affinity to a target receptor or enzyme, while the other may be significantly less active or even inactive. researchgate.net This stereoselectivity is a cornerstone of modern drug design. Therefore, the stereoselective synthesis of each enantiomer is essential to fully characterize the SAR and identify the more potent isomer. The influence of stereochemistry on the reactivity of chemical transformations, such as esterification, is also a critical consideration. acs.org

Future Research Directions and Translational Potential

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of macrocycles is often hampered by the entropic challenge of bringing two reactive ends of a long, flexible chain together for ring closure. acs.org Traditional methods frequently rely on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization, a technique that is often inefficient and generates large volumes of solvent waste. acs.org Future research is intensely focused on overcoming these limitations.

Promising avenues include the development of template-directed synthesis and advanced catalytic methods. Ring-closing metathesis (RCM), for instance, has become a powerful tool for forming macrocyclic frameworks. cam.ac.uknih.gov The use of modern catalysts, such as second-generation Grubbs and Hoveyda–Grubbs catalysts, has expanded the scope and functional group tolerance of these reactions. mdpi.com Furthermore, sustainable approaches are gaining traction, including the use of renewable resources like olive oil to generate macrocyclic lactone and dilactone precursors. nih.govacs.org Another key area is the development of continuous flow macrocyclization protocols, which can operate at higher concentrations, reduce waste, and allow for scalable production. rsc.org

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Catalytic reaction that forms a carbon-carbon double bond to close a ring, typically using ruthenium-based catalysts. | High functional group tolerance, stereocontrol, robust and versatile. | cam.ac.ukmdpi.com |

| Yamaguchi Macrolactonization | Uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) which then cyclizes in the presence of DMAP. | Effective for synthesizing macrolactones under mild conditions. | nih.gov |

| Click Chemistry (e.g., CuAAC) | Copper-catalyzed azide-alkyne cycloaddition to form a triazole linkage within the macrocyclic ring. | High efficiency, bio-orthogonal, reliable, and versatile for library synthesis. | mdpi.commdpi.com |

| Continuous Flow Synthesis | Reactants are pumped through a reactor in a continuous stream, enabling better control over reaction conditions. | Eliminates need for high dilution, reduces waste, improves scalability and safety. | rsc.org |

| Biocatalysis | Use of enzymes to catalyze macrocyclization reactions. | High selectivity, mild reaction conditions, environmentally friendly. | acs.org |

Comprehensive Elucidation of Biosynthetic Pathways

While it is unknown if 3-methyl-1,5-dioxacyclopentadecane-6,15-dione is a natural product, many structurally related macrolides are biosynthesized by microorganisms. nih.govwikipedia.org These natural products are typically assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govwikipedia.org PKSs operate like a molecular assembly line, iteratively adding and modifying small carboxylic acid units to build the complex polyketide chain that is ultimately cyclized to form the macrolactone ring. bristol.ac.uk

A major direction for future research is the complete elucidation of these biosynthetic pathways. fraunhofer.de This involves identifying and characterizing the specific genes and enzymes responsible for producing a given macrocycle. nih.govresearchgate.net Techniques such as genome mining, heterologous expression of biosynthetic gene clusters, and in vitro biochemical assays are crucial. nih.gov A deeper understanding of these pathways opens the door to "engineered biosynthesis," where the PKS genes are genetically manipulated to produce novel, non-natural macrocycles. nih.gov This approach offers a powerful alternative to total synthesis for generating diverse libraries of macrocyclic compounds for drug discovery. nih.gov

| Enzyme Class | Function in Polyketide Synthesis | Reference |

|---|---|---|

| Polyketide Synthase (PKS) | Assembles the core polyketide chain from acyl-CoA precursors. | nih.govnih.gov |

| Acyltransferase (AT) | Selects and loads the starter and extender units (e.g., malonyl-CoA) onto the PKS. | nih.gov |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. | bristol.ac.uk |

| Thioesterase (TE) | Cleaves the completed polyketide chain from the PKS, often catalyzing the cyclization to form the macrolactone. | wikipedia.org |

| Post-PKS Tailoring Enzymes | Modify the macrocyclic core through oxidation, glycosylation, etc., to create final product diversity. | nih.gov |

Advanced Mechanistic Studies of Non-Therapeutic Biological Interactions

Many well-known macrolides exert their therapeutic effects by binding to the bacterial ribosome and inhibiting protein synthesis. mdpi.comresearchgate.net However, this class of molecules also exhibits a range of non-therapeutic biological activities, such as immunomodulatory effects. nih.gov For example, some 14- and 15-membered macrolides can suppress the production of pro-inflammatory cytokines, independent of their antibacterial action. nih.gov

Future research must delve into the mechanisms behind these interactions. For a compound like this compound, which lacks the sugar moieties typical of antibiotic macrolides, exploring such alternative biological targets is essential. wikipedia.org Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the solution-state conformation of the macrocycle and identify subtle interactions with proteins. mdpi.com Understanding how these molecules interact with targets beyond the ribosome could unlock new applications in treating inflammatory diseases or as chemical probes to study cellular pathways. nih.gov

Exploration of Novel Chemical Reactivity and Transformations

The unique three-dimensional structure of macrocycles can lead to novel chemical reactivity. The cyclic scaffold pre-organizes the molecule, potentially enabling transannular reactions where functional groups on opposite sides of the ring interact. nih.gov For a macrodilactone like this compound, the two ester groups present key handles for chemical modification. nih.gov

Future work will focus on exploring these unique reactivities. This could involve selective ring-opening of one lactone while preserving the other, or using the macrocyclic backbone as a scaffold to build even more complex, three-dimensional structures. mdpi.com The development of new catalytic methods to functionalize the C-H bonds of the macrocyclic ring would also be a significant advance, allowing for late-stage diversification of the core structure. mdpi.com Such studies not only expand the fundamental understanding of chemical reactivity in constrained systems but also provide pathways to new analogues with potentially improved properties. nih.gov

Computational-Guided Discovery of New Analogues and Applications

The conformational flexibility of macrocycles makes predicting their three-dimensional structure and biological activity a significant challenge. nih.govacs.org Computational chemistry has emerged as an indispensable tool to address this complexity. nih.gov Future research will increasingly rely on in silico methods to guide the design and discovery of new macrocycles.

Advanced conformational sampling algorithms are being developed to accurately predict the ensemble of shapes a macrocycle can adopt in different environments. nih.govresearchgate.netresearchgate.net This understanding is critical, as the biological activity is often tied to a specific "bioactive conformation." nih.gov Furthermore, automated design workflows are being created that can generate novel macrocyclic structures in silico, link them from linear precursors, and rank them based on predicted properties like binding affinity to a target protein. schrodinger.comchemrxiv.org These computational approaches can screen vast virtual libraries, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery of new macrocycles for diverse applications. nih.gov

| Computational Method | Application in Macrocycle Research | Reference |

|---|---|---|

| Conformational Sampling (e.g., MCMM, MD) | Predicts the low-energy three-dimensional structures of a macrocycle. | nih.govresearchgate.net |

| Molecular Docking | Predicts the binding pose and affinity of a macrocycle to a biological target. | chemrxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studies enzymatic reactions and detailed molecular interactions with high accuracy. | acs.org |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of a series of related macrocyclic analogues. | chemrxiv.org |

| Automated Design Workflows | Generates and evaluates novel macrocycle structures in silico for desired properties. | schrodinger.com |

Q & A

Q. What are the recommended synthetic pathways for 3-methyl-1,5-dioxacyclopentadecane-6,15-dione, and how can experimental efficiency be optimized?

Methodological Answer: Synthesis typically involves macrocyclic lactonization or multistep organic reactions. Key steps include:

- Precursor Preparation : Use diol and dicarboxylic acid derivatives under controlled dehydration conditions.

- Cyclization : Employ high-dilution techniques to favor intramolecular esterification over polymerization.

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high-purity yields .

Optimization Tips : Monitor reaction kinetics via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts.

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- NMR : H and C NMR to confirm ring structure and methyl substituents.

- IR : Identify ester carbonyl stretches (~1740 cm) and ether linkages (~1100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize acidic/byproduct residues before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DO) to track proton transfer steps in hydrolysis.

- pH-Dependent NMR : Monitor structural changes in acidic (pH 2–4) vs. neutral conditions to identify protonation-sensitive sites.

- Computational Modeling : Apply density functional theory (DFT) to compare energy barriers for ester cleavage pathways .

Q. What computational strategies predict the biological interactions of this compound with enzyme targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with esterase or lipase active sites.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous environments.

- QSAR Models : Corrogate substituent effects (e.g., methyl groups) with inhibitory activity using PubChem-derived datasets .

Q. How should researchers address discrepancies in reported thermodynamic data for this compound?

Methodological Answer:

- Data Triangulation : Cross-validate enthalpy values (ΔH) via calorimetry, computational calculations, and literature meta-analysis.

- Error Analysis : Quantify instrument-specific biases (e.g., DSC vs. isothermal titration calorimetry) using Bland-Altman plots.

- Reproducibility : Replicate experiments across independent labs to confirm melting points and solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.